molecular formula C21H16N4O3S B2474526 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide CAS No. 897614-40-3

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide

Cat. No.: B2474526
CAS No.: 897614-40-3
M. Wt: 404.44
InChI Key: NIJBAONRCFCTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O3S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Applications

A study explored the antimalarial activity of sulfonamide derivatives, including compounds structurally related to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide. These derivatives were evaluated for their in vitro antimalarial activity and showed promising results, with some compounds exhibiting significant activity against malaria. Additionally, the same sulfonamides were investigated for potential antiviral activity against COVID-19 through computational calculations and molecular docking studies, highlighting their broad-spectrum therapeutic potential (Fahim & Ismael, 2021).

Neurological Research

Another research focus involves the neurological applications of sulfonamide derivatives. N-Phenylsulfonyl and N-methylsulfonyl derivatives of certain quinolines have been characterized as antagonists at the glycine site of NMDA and AMPA receptors, suggesting their potential use in studying or treating neurological disorders and conditions related to glutamatergic signaling (Hays et al., 1993).

Chemical Synthesis and Methodology

Research has also been conducted on the chemical synthesis of metabolites of certain quinoline carboxylates, using methanesulfonyl as a protective group. This work supports the development of new synthetic pathways for complex molecules, potentially including this compound and its metabolites (Mizuno et al., 2006).

Cancer Research

In the realm of oncology, quinoline carboxamides, similar in structure to the compound , have been identified as potent, selective inhibitors of the ATM kinase. This enzyme plays a crucial role in the cellular response to DNA damage, making these inhibitors valuable tools for cancer research and potential therapeutic agents (Degorce et al., 2016).

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-29(27,28)20-12-11-18(24-25-20)15-6-4-7-16(13-15)22-21(26)19-10-9-14-5-2-3-8-17(14)23-19/h2-13H,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBAONRCFCTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.